1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2427044-09-3
VCID: VC11824087
InChI: InChI=1S/C18H30N6O/c1-21(2)18-19-8-7-16(20-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,3-6,9-15H2,1-2H3
SMILES: CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3
Molecular Formula: C18H30N6O
Molecular Weight: 346.5 g/mol

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

CAS No.: 2427044-09-3

Cat. No.: VC11824087

Molecular Formula: C18H30N6O

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one - 2427044-09-3

Specification

CAS No. 2427044-09-3
Molecular Formula C18H30N6O
Molecular Weight 346.5 g/mol
IUPAC Name 1-(azepan-1-yl)-2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H30N6O/c1-21(2)18-19-8-7-16(20-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,3-6,9-15H2,1-2H3
Standard InChI Key RXKMIYHSSCIESG-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3
Canonical SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3

Introduction

1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound characterized by its intricate molecular structure, which includes an azepane ring, a piperazine moiety, and a pyrimidine derivative. This compound is notable for its potential biological interactions and therapeutic applications, primarily due to the presence of multiple heterocyclic rings and diverse functional groups.

Key Features:

  • Molecular Formula: C₁₈H₃₀N₆O

  • Molecular Weight: 346.5 g/mol

  • CAS Number: 2427044-09-3

Synthesis Methods

The synthesis of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. These methods may include:

  • Condensation Reactions: To form the ethanone linkage between the azepane and piperazine moieties.

  • Nucleophilic Substitution: To introduce the pyrimidine derivative onto the piperazine ring.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis of azepane and piperazine precursors.

  • Condensation Reaction: Formation of the azepane-piperazine linkage.

  • Introduction of Pyrimidine Derivative: Attachment of the 2-(dimethylamino)pyrimidin-4-yl group to the piperazine ring.

Biological Activity and Potential Applications

The biological activity of 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest potential therapeutic applications in various fields, including:

  • Pharmacology: Targeting specific biological pathways for drug development.

  • Medicinal Chemistry: Investigating its role in modulating enzyme activity or receptor binding.

Potential Therapeutic Areas:

  • Oncology: Due to its complex structure, it may interact with targets involved in cancer cell proliferation.

  • Neurology: Potential interactions with neurotransmitter receptors or enzymes.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, including:

  • 1-(azepan-1-yl)-4-chlorophthalazine: Contains an azepane moiety but differs in additional functional groups.

  • 1-(2-pyrimidyl)piperazine: Features pyrimidine and piperazine but lacks azepane.

  • 6-(dimethylamino)pyrimidin-4(3H)-one: Similar pyrimidine base but lacks piperazine linkage.

Comparison Table:

Compound NameStructural FeaturesUniqueness
1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-oneAzepane, piperazine, pyrimidine derivativeCombination of multiple heterocyclic rings
1-(azepan-1-yl)-4-chlorophthalazineAzepane, different functional groupsDifferent reactivity due to functional groups
1-(2-pyrimidyl)piperazinePyrimidine, piperazineSimpler structure without azepane
6-(dimethylamino)pyrimidin-4(3H)-onePyrimidine baseFocus on single heterocycle without azepane

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